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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of
Selitrectinib (also known as LOX0O-195), a selective inhibitor of Tropomyosin Receptor Kinase
(TRK), in various mouse models of cancer. The following sections detail the mechanism of
action, dosage regimens, preparation of dosing solutions, and comprehensive experimental
protocols for in vivo efficacy studies.

Mechanism of Action

Selitrectinib is an orally bioavailable, next-generation TRK inhibitor designed to target and bind
to TRK proteins, including fusion proteins resulting from rearrangements in the NTRK1,
NTRK2, and NTRK3 genes.[1] These fusion proteins lead to uncontrolled TRK signaling, which
drives the growth and survival of certain tumors. Selitrectinib's mechanism involves preventing
the interaction between neurotrophins and TRK, thereby inhibiting TRK activation and
downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and PLC-y1 pathways.[2]
This inhibition ultimately leads to the induction of apoptosis and suppression of cell growth in
tumors that are dependent on TRK signaling.[2]

A key feature of Selitrectinib is its ability to overcome acquired resistance to first-generation
TRK inhibitors. This resistance often arises from specific point mutations in the TRK kinase
domain, such as solvent-front mutations (e.g., TRKA G595R) and xDFG mutations (e.g., TRKA
G667C).[2][3][4] Selitrectinib is designed to effectively inhibit these mutated TRK kinases.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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